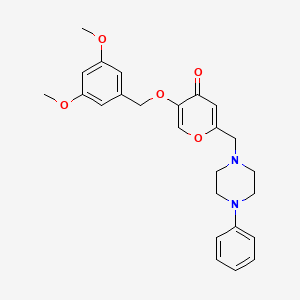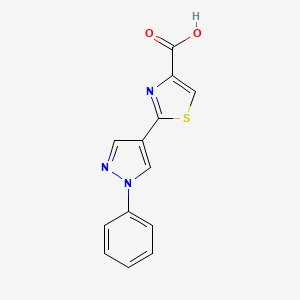
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a related compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . Another related compound is "4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .
Physical And Chemical Properties Analysis
The related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a solid . Its empirical formula is C11H14ClN3 and it has a molecular weight of 223.70 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit good activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, compound 3g demonstrated potent antibacterial effects with a minimum inhibitory concentration (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis .
Antifungal Activity
The same derivatives were also tested for antifungal activity against Aspergillus niger and A. flavus. Compounds 3b, 3e, 3f, and 3g exhibited more than 60% inhibition against both fungi. Compound 3e even outperformed the reference drug, fluconazole, in terms of antifungal efficacy .
Antileishmanial Potential
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial activity. While specific studies on 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid are limited, exploring its potential against leishmaniasis could be promising .
Antimalarial Properties
Given the diverse effects of pyrazoles, investigating the antimalarial potential of this compound could be worthwhile. Although direct evidence is lacking, its structural features warrant further exploration .
Tuberculostatic Activity
Thiazolidinedione derivatives, including those with a pyrazole moiety, have shown tuberculostatic properties. While not specifically studied for this compound, it could be an interesting avenue for future research .
Anti-Inflammatory Effects
Thiazolidinediones are associated with anti-inflammatory activity. Considering the structural similarities, 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid might exhibit similar effects. However, experimental validation is needed .
Mecanismo De Acción
Target of Action
Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBUKNSUBHZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

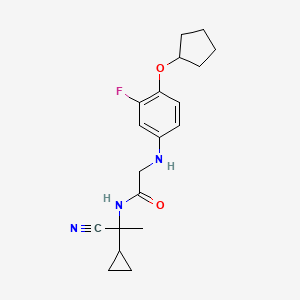
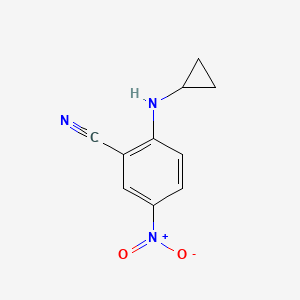
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)
![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
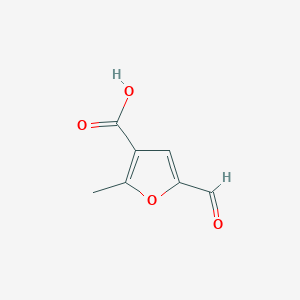
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)

